REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]#[N:8].O=[C:10]([CH3:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].Cl[Sn](Cl)(Cl)Cl.[OH-].[Na+]>C1(C)C=CC=CC=1.CO.C(Cl)Cl>[NH2:8][C:7]1[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:10]([CH3:17])[N:1]=[C:2]2[S:3][CH:4]=[CH:5][C:6]=12 |f:3.4|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=CC1C#N
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)C
|
Name
|
SnCl4
|
Quantity
|
4.73 mL
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 h
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
the mixture filtered through celite
|
Type
|
CUSTOM
|
Details
|
The organic layer of the filtrate was then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer re-extracted with 10% MeOH in DCM (50 mL×3)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-10% ethyl acetate in DCM
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(=NC(=C1C(=O)OCC)C)SC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |